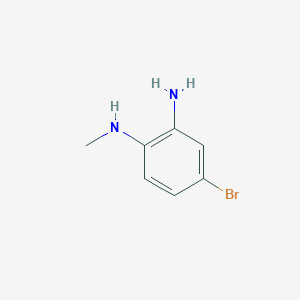

4-Bromo-N1-methylbenzene-1,2-diamine

描述

Contextualizing 4-Bromo-N1-methylbenzene-1,2-diamine within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino groups. Based on the relative positions of these amino groups, they are classified as ortho-, meta-, or para-isomers. This compound belongs to the ortho-phenylenediamine family. The ortho-arrangement is particularly significant as it serves as a foundational scaffold for synthesizing a wide array of fused heterocyclic compounds, such as benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry and materials science. google.com

The structure of this compound is distinguished by three key features:

The 1,2-diamine moiety : This arrangement is crucial for cyclocondensation reactions with dicarbonyl compounds or their equivalents to form stable five or six-membered heterocyclic rings.

The bromine atom : Positioned at the 4th carbon of the benzene ring, the bromine atom acts as a versatile functional handle. It can be readily substituted or used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modify the electronic and steric properties of the resulting molecules.

The N-methyl group : The presence of a methyl group on one of the nitrogen atoms differentiates it from its parent compound, 4-bromo-o-phenylenediamine. This substitution can influence the compound's reactivity, solubility, and the biological activity of its derivatives.

These combined features make this compound a valuable building block for creating complex, highly functionalized molecules.

Table 1: Chemical Properties of this compound

Evolution of Research on this compound and its Analogs

Research involving substituted phenylenediamines has evolved significantly over the decades. Initially, the focus was on the fundamental reactivity of simple phenylenediamines as precursors for dyes, polymers, and heterocyclic compounds. For instance, the synthesis and utility of the closely related 4-bromo-o-phenylenediamine as an important industrial chemical for preparing benzimidazoles and quinoline (B57606) compounds have been well-documented. google.com

The development of more sophisticated synthetic methodologies has broadened the scope of research. Modern organic synthesis has seen a shift towards creating more complex and precisely functionalized molecules. This has led to an increased interest in substituted diamines like the title compound. The evolution in this area is marked by the development of milder and more selective synthetic routes. For example, a patented method for synthesizing 4-bromo-o-phenylenediamine utilizes sodium bromide and hydrogen peroxide, offering a more environmentally benign alternative to traditional brominating agents. google.com

Furthermore, extensive research into other isomers, such as substituted p-phenylenediamines (PPDs) used as antioxidants in rubber, has inadvertently highlighted the importance of understanding the chemical behavior of this entire class of compounds. nih.govnih.govacs.org While focused on environmental and toxicological aspects, this research has expanded the general knowledge base on the reactivity and transformation of substituted aromatic diamines. nih.govnih.govacs.orgacs.org

Current Trajectories and Emerging Themes in this compound Research

Current research involving this compound and its analogs is primarily driven by their application as versatile synthons in medicinal and materials chemistry. The 1,2-diamine motif remains a cornerstone for the synthesis of heterocyclic systems, which are integral to the development of new pharmaceuticals. bohrium.comresearchgate.net

A major emerging theme is the strategic use of the bromine substituent for post-synthetic modification. The ability to perform cross-coupling reactions on a pre-formed heterocyclic core allows for the rapid generation of chemical libraries. This combinatorial approach is highly efficient for screening for biological activity and for tuning the properties of materials, such as those used in organic electronics.

The influence of the N-methyl group is another area of contemporary interest. This small structural modification can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate or the performance of a functional material. Researchers are actively exploring how N-alkylation of the diamine precursor affects the properties of the final products.

Table 2: Selected Analogs of this compound

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXCXQPNYWBAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289564 | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-76-2 | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N1-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo N1 Methylbenzene 1,2 Diamine

Precursor Selection and Functionalization Pathways

The synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine can theoretically begin from its non-brominated parent compound, N-Methylbenzene-1,2-diamine. This approach focuses on the direct introduction of a bromine atom onto the aromatic ring.

Bromination of N-Methylbenzene-1,2-diamine

N-Methylbenzene-1,2-diamine serves as a logical starting point for the synthesis. The presence of two amine groups on the benzene (B151609) ring makes it highly activated towards electrophilic substitution. Both the primary amine (-NH2) and the secondary methylamine (B109427) (-NHCH3) are strong ortho-, para-directing groups. However, the direct bromination of this precursor presents significant challenges. The high reactivity of the ring can lead to multiple bromination products and a lack of regioselectivity, making it difficult to isolate the desired 4-bromo isomer in high yield. Strategic control is necessary to achieve selective monobromination at the target position.

Utilization of Bromine or Brominating Agents in Solvent Systems

The introduction of a bromine atom onto an aromatic ring is typically accomplished using elemental bromine (Br₂) or, more commonly, other brominating agents designed to offer better control and selectivity. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings and C-H bonds adjacent to activating groups. youtube.comnih.gov The choice of solvent is crucial in these reactions; solvents like chloroform, dichloromethane, or acetic acid are often employed. youtube.comgoogle.com For instance, the bromination of activated phenols has been successfully carried out using NBS in dichloromethane. semanticscholar.org The reaction conditions, including temperature and the presence of a catalyst, must be carefully managed to prevent over-bromination and the formation of unwanted side products.

| Reagent | Typical Use | Solvent Example |

| N-bromosuccinimide (NBS) | Selective bromination of activated rings | Dichloromethane semanticscholar.org |

| Sodium Bromide / Hydrogen Peroxide | In-situ generation of bromine for aromatic bromination | Acetic Acid google.com |

| Elemental Bromine (Br₂) / Catalyst | General aromatic bromination | Dichloromethane google.com |

Advanced Synthetic Routes and Optimization

To overcome the challenges of direct bromination, more advanced and controlled multi-step synthetic routes are often preferred. These strategies involve the careful sequencing of reactions, often utilizing protecting groups to manage the reactivity and directing effects of the amine functionalities.

Electrophilic Substitution Reactions for Bromine Introduction

A more controlled method for introducing bromine involves performing the electrophilic substitution on a less activated precursor. A common strategy is to temporarily protect the highly activating amine groups, for example, through acetylation. google.com One patented method demonstrates the synthesis of 4-bromo-o-phenylenediamine by first reacting o-phenylenediamine (B120857) with acetic anhydride (B1165640) to form the diacetylated intermediate. google.com This intermediate is less activated than the parent diamine, allowing for a more selective bromination reaction using sodium bromide and hydrogen peroxide in acetic acid. google.com The bromine is directed to the para position relative to one of the amide groups. Subsequent hydrolysis of the amide groups yields the desired 4-bromo-o-phenylenediamine, a key precursor to the final target molecule. google.com

Amination Reactions for Diamine Formation

An alternative retrosynthetic approach involves constructing the diamine functionality on a pre-brominated benzene ring. This strategy begins with a benzene derivative that already contains the bromine atom at the correct position. For instance, a synthesis could start with a bromo-nitroaniline. A general method for synthesizing N-methyl-o-phenylenediamine involves the methylation of o-nitroaniline followed by the reduction of the nitro group to an amine. google.com Applying this logic, a plausible route to this compound could start from 4-bromo-2-nitroaniline (B116644). The initial amino group could be methylated, and the nitro group would then be reduced (e.g., via catalytic hydrogenation with Pd/C) to form the second amine, thus completing the diamine structure. google.com Modern methods for creating 1,2-diamine motifs also include advanced techniques like rhodium-catalyzed C-H amination and the aminolysis of aziridines. bohrium.comorganic-chemistry.org

Multi-step Reactions for Complex Diamine Synthesis

The most practical syntheses of complex substituted diamines like this compound typically involve a multi-step sequence that combines protection, electrophilic substitution, and functional group manipulation. libretexts.org A robust pathway can be designed by integrating the strategies of amine protection and sequential functionalization.

A hypothetical, optimized multi-step synthesis could proceed as follows:

Protection: Start with o-phenylenediamine and protect both amine groups via acetylation with acetic anhydride. google.com

Bromination: Introduce the bromine atom at the 4-position via electrophilic aromatic substitution using a controlled brominating agent like NaBr/H₂O₂. google.com

Selective Deprotection & Methylation: Implement a sequence to selectively remove one acetyl group, methylate the resulting free amine, and then remove the second protecting group. This selective manipulation is key to installing the methyl group on only one of the nitrogen atoms.

Final Deprotection: The final hydrolysis step would yield the target compound, this compound.

This multi-step approach provides superior control over the regiochemistry of the final product compared to the direct bromination of the highly activated N-Methylbenzene-1,2-diamine. libretexts.org

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Protection (Acetylation) | o-phenylenediamine, Acetic Anhydride | N,N'-(1,2-phenylene)diacetamide |

| 2 | Electrophilic Bromination | NaBr, H₂O₂, Acetic Acid | 4-Bromo-N,N'-(1,2-phenylene)diacetamide |

| 3 | Selective Modification | Hydrolysis, Methylation (e.g., Methyl Iodide) | N-(2-amino-4-bromophenyl)-N-methylacetamide |

| 4 | Deprotection (Hydrolysis) | Aqueous Acid or Base | This compound |

Isolation and Purification Techniques

The isolation and purification of this compound are critical steps to ensure the compound's suitability for subsequent synthetic applications. The primary methods employed include crystallization, precipitation, and various chromatographic techniques.

Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial for obtaining high-purity crystals. A relevant patent for the closely related compound, 4-bromo-o-phenylenediamine, details the use of tert-butyl methyl ether for recrystallization. google.com This suggests that moderately polar ethers are suitable solvents for this class of compounds. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of crystals, which are then isolated by filtration.

Another established method for purifying phenylenediamines involves recrystallization from hot water, often with the addition of a reducing agent like sodium hydrosulfite to prevent oxidation and discoloration of the diamine. orgsyn.org Decolorizing charcoal can also be used in this process to remove colored impurities. orgsyn.org The solution is filtered while hot to remove insoluble impurities and the charcoal, and then cooled to allow the purified product to crystallize. orgsyn.org

Precipitation is frequently used as an initial method to isolate the crude product from the reaction mixture. For compounds synthesized in an acidic medium, neutralization of the reaction mixture can lead to the precipitation of the free base. A common technique involves pouring the reaction mixture into a large volume of ice water. google.com This rapidly decreases the solubility of the organic compound, causing it to precipitate out of the aqueous solution. The resulting solid can then be collected by filtration. This method is particularly useful for separating the product from water-soluble reagents and byproducts.

Chromatography is a powerful technique for achieving high levels of purity for this compound, especially for removing structurally similar impurities.

Column Chromatography: Normal-phase column chromatography using silica (B1680970) gel is a standard method for the purification of bromo-N-methyl-phenylenediamines. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is typically employed as the eluent. mdpi.com The polarity of the eluent mixture can be adjusted to achieve optimal separation of the desired compound from any impurities.

High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification, reverse-phase HPLC (RP-HPLC) is a viable option. A method for the related compound N-Methyl-o-phenylenediamine utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique separates compounds based on their hydrophobicity and is suitable for isolating impurities in preparative separations. sielc.com

Derivatization and Analog Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems like benzimidazoles. It can also be converted into a more stable salt form for storage and handling.

Due to the basic nature of the amino groups, this compound can be readily converted into its hydrochloride salt. This is often done to improve the stability and handling of the compound. The dihydrochloride (B599025) salt of this compound is commercially available. fishersci.combldpharm.com

A general and effective method for the preparation of phenylenediamine hydrochlorides involves dissolving the purified free base in a suitable solvent and treating it with hydrochloric acid. For instance, a procedure for o-phenylenediamine involves dissolving the compound in a hot aqueous solution and then adding concentrated hydrochloric acid to precipitate the dihydrochloride salt upon cooling. orgsyn.org This method ensures the protonation of both amino groups, yielding the stable salt form.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for the synthesis of the benzimidazole (B57391) ring system. bohrium.comencyclopedia.pubnih.gov this compound serves as a key precursor in this reaction, leading to the formation of 6-bromo-1-methyl-substituted benzimidazoles.

The general reaction involves the cyclocondensation of the diamine with an aldehyde. This reaction can be promoted by various catalytic systems and reaction conditions:

Oxidative Condensation: A one-pot condensation with aryl aldehydes can be achieved using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature. organic-chemistry.org

Heterogeneous Catalysis: Supported gold nanoparticles (Au/TiO₂) have been shown to be effective catalysts for the reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov

Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid are also effective catalysts for this transformation, sometimes under solvent-free conditions. nih.gov

The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to form the aromatic benzimidazole ring. The presence of the N1-methyl group and the 4-bromo substituent on the this compound precursor are incorporated into the final benzimidazole product.

Chan-Lam Coupling Procedures for Aryl Diamine Synthesis

The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N bonds. researchgate.net While traditionally known for the N-arylation of amines and amides, the principles of copper-catalyzed amination can be conceptually extended to the synthesis of N-alkylated aryl diamines like this compound. The synthesis of this specific diamine is not directly a Chan-Lam coupling in the classic sense of aryl-amine coupling, but related copper-catalyzed methodologies for N-alkylation are highly relevant.

A plausible synthetic route to this compound would likely involve a two-step process starting from a more readily available precursor, such as 4-bromo-o-phenylenediamine. The initial step would be the selective mono-N-methylation of one of the amino groups, followed by a reaction that maintains the integrity of the other functional groups.

One potential synthetic strategy involves the methylation of a related nitroaniline precursor. For instance, a general method for the synthesis of N-methyl-o-phenylenediamines involves the methylation of o-nitroaniline, followed by the reduction of the nitro group. Adapting this to the bromo-substituted analogue, 4-bromo-2-nitroaniline could be selectively methylated at the amino group. This methylation can be achieved using various methylating agents in the presence of a suitable base. Subsequent reduction of the nitro group, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation, would yield the desired this compound.

More contemporary approaches might employ a direct copper-catalyzed N-methylation of 4-bromo-1,2-diaminobenzene. Copper-catalyzed N-methylation of amines using reagents like paraformaldehyde as the methyl source has been reported. nih.gov These reactions often proceed under relatively mild conditions and can offer good selectivity for mono-methylation. The use of a copper catalyst in this context aligns with the broader theme of Chan-Lam type transformations. mdpi.comorganicreactions.org

| Step | Description | Reagents and Conditions |

| 1 | Protection of one amino group of 4-bromo-1,2-diaminobenzene | e.g., Acetic anhydride to form a mono-acetylated derivative. |

| 2 | Methylation of the unprotected amino group | e.g., Methyl iodide in the presence of a base. |

| 3 | Deprotection of the acetylated amino group | e.g., Acid or base hydrolysis. |

Alternatively, a direct selective methylation of 4-bromo-1,2-diaminobenzene could be explored, although controlling the selectivity to achieve mono-methylation can be challenging due to the similar reactivity of the two amino groups.

Synthesis of Quinoline-Thiazole Hybrids Utilizing Diamine Building Blocks

The synthesis of hybrid molecules containing multiple heterocyclic cores, such as quinoline (B57606) and thiazole (B1198619) moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds. rsc.orgnih.gov this compound serves as a valuable starting material for the construction of such complex systems, typically through a stepwise approach that first involves the formation of a benzimidazole intermediate.

The initial step in the synthesis of a quinoline-thiazole hybrid from this compound would be the construction of the benzimidazole ring. This can be readily achieved by the condensation of the diamine with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. For example, reaction with an appropriate aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, would lead to the formation of a 2-substituted-7-bromo-1-methyl-1H-benzo[d]imidazole.

Once the bromo-substituted benzimidazole core is in hand, the quinoline and thiazole moieties can be introduced. The strategy for assembling the final hybrid can vary. One approach involves the functionalization of the benzimidazole at the bromine-bearing position, followed by the construction of the other heterocyclic rings.

A hypothetical synthetic pathway is outlined below:

| Step | Reaction | Description |

| 1 | Benzimidazole Formation | Reaction of this compound with a suitable aldehyde (e.g., a quinoline-carboxaldehyde derivative) to form a bromo-substituted benzimidazole-quinoline hybrid. |

| 2 | Thiazole Ring Formation | The bromine atom on the benzimidazole ring can be converted to a functional group suitable for thiazole synthesis, such as a thioamide. Subsequent reaction with an α-haloketone would then lead to the formation of the thiazole ring. |

| 3 | Alternative Thiazole Formation | Alternatively, the bromine atom could be displaced by a thiol-containing group, which could then be elaborated into a thiazole ring. |

The literature provides examples of the synthesis of quinoline-benzimidazole hybrids and quinazoline-thiazole hybrids, which support the feasibility of this modular synthetic strategy. nih.govnih.govdiva-portal.org The precise sequence of ring formation would be dictated by the availability of starting materials and the desired substitution pattern on the final hybrid molecule.

Synthesis of Heterocyclic Systems Bearing Bromine Atoms for Further Functionalization

The presence of a bromine atom in a heterocyclic system is a key feature that allows for a wide range of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The synthesis of a bromo-substituted heterocyclic compound from this compound provides a versatile intermediate for the creation of more complex and diverse molecular structures.

As previously mentioned, the most straightforward heterocyclic system to synthesize from this compound is a bromo-substituted benzimidazole. The reaction of the diamine with an aldehyde or carboxylic acid derivative leads to the formation of a 7-bromo-1-methyl-1H-benzo[d]imidazole derivative. The bromine atom at the 7-position is then available for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-benzimidazole with an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.orgnih.govarkat-usa.org This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 7-position of the benzimidazole ring.

| Reaction | Reagents and Conditions | Product |

| Suzuki-Miyaura Coupling | 7-bromo-1-methyl-1H-benzo[d]imidazole, Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/water) | 7-Aryl-1-methyl-1H-benzo[d]imidazole |

Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the bromo-benzimidazole and an alkene. researchgate.netnih.govorganic-chemistry.org This reaction is particularly useful for the synthesis of vinyl-substituted benzimidazoles, which can be further modified.

| Reaction | Reagents and Conditions | Product |

| Heck Coupling | 7-bromo-1-methyl-1H-benzo[d]imidazole, Alkene (e.g., Styrene), Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Solvent (e.g., DMF) | 7-Vinyl-1-methyl-1H-benzo[d]imidazole |

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromo-benzimidazole and an amine. wikipedia.orgnih.gov It is a powerful tool for introducing a variety of amino substituents at the 7-position, leading to the synthesis of amino-benzimidazole derivatives.

| Reaction | Reagents and Conditions | Product |

| Buchwald-Hartwig Amination | 7-bromo-1-methyl-1H-benzo[d]imidazole, Amine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 7-Amino-1-methyl-1H-benzo[d]imidazole |

The ability to perform these and other cross-coupling reactions on the bromo-substituted benzimidazole derived from this compound highlights the strategic importance of this starting material in the synthesis of functionalized heterocyclic systems.

Reactivity and Mechanistic Investigations of 4 Bromo N1 Methylbenzene 1,2 Diamine

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNA r) on aryl halides like 4-Bromo-N1-methylbenzene-1,2-diamine is generally challenging due to the high electron density of the benzene (B151609) ring. youtube.com The reaction typically proceeds via one of two primary mechanisms: addition-elimination or elimination-addition (the benzyne (B1209423) mechanism).

For the addition-elimination pathway to be effective, the aromatic ring usually requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon bearing the halogen. youtube.comyoutube.com In this compound, the primary and secondary amino groups are electron-donating, which deactivates the ring toward nucleophilic attack, making this pathway energetically unfavorable under standard conditions. youtube.com Consequently, forcing conditions such as high temperatures and pressures would likely be required to facilitate substitution with strong nucleophiles.

Alternatively, under the influence of exceptionally strong bases, such as sodium amide (NaNH₂), the reaction can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. libretexts.orgyoutube.com In this process, the strong base abstracts a proton from a carbon adjacent to the bromine atom, followed by the elimination of the bromide ion to form a transient triple bond within the aromatic ring. The nucleophile then adds to the benzyne intermediate, with subsequent protonation yielding the substituted product. This mechanism can lead to a mixture of regioisomers. youtube.com

| Nucleophile | Reagent Example | Potential Conditions | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | High temperature (>350 °C), high pressure | 4-Hydroxy-N1-methylbenzene-1,2-diamine |

| Amide | Sodium Amide (NaNH₂) | Liquid ammonia (B1221849) (-33 °C) | N1-Methylbenzene-1,2,4-triamine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | High temperature, catalyst (e.g., CuI) | 4-Methoxy-N1-methylbenzene-1,2-diamine |

| Cyanide | Copper(I) Cyanide (CuCN) | High temperature (Rosenmund-von Braun reaction) | 2-Amino-3-(methylamino)benzonitrile |

Diazotization Processes and Azo Compound Synthesis

The primary amino group of this compound can readily undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.gov The process converts the primary amino group into a diazonium salt, specifically 4-bromo-2-(methylamino)benzenediazonium chloride.

This diazonium salt is a versatile intermediate that can subsequently undergo azo coupling reactions. In this step, the electrophilic diazonium ion reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols), to form a highly colored azo compound. nih.govontosight.ai The coupling typically occurs at the para position of the coupling component due to steric hindrance. nih.gov The resulting azo dyes contain the characteristic -N=N- chromophore, and their color and properties can be tuned by varying the structure of the coupling partner. ontosight.ai

| Coupling Component | Reaction Conditions | Azo Compound Product |

| Phenol | Alkaline solution (NaOH), 0-5 °C | 4-((4-Bromo-2-(methylamino)phenyl)diazenyl)phenol |

| Aniline | Mildly acidic solution, 0-5 °C | 4-((4-Bromo-2-(methylamino)phenyl)diazenyl)aniline |

| N,N-Dimethylaniline | Mildly acidic solution, 0-5 °C | 4-((4-Bromo-2-(methylamino)phenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | Alkaline solution (NaOH), 0-5 °C | 1-((4-Bromo-2-(methylamino)phenyl)diazenyl)naphthalen-2-ol |

Reductive Amination with Carbonyl Compounds

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl compound (an aldehyde or ketone) into an amine. researchgate.net The reaction proceeds in two main stages: the initial reaction between an amine and the carbonyl group to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine), followed by the in-situ reduction of this intermediate to the corresponding amine. researchgate.netnih.gov

Both the primary and secondary amino groups of this compound can participate in reductive amination. Reaction at the primary amine with an aldehyde or ketone will yield a new secondary amine, while reaction at the secondary N-methyl group will result in a tertiary amine. The choice of reactants and stoichiometry can potentially allow for selective functionalization at one site or dialkylation. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govpitt.edu

| Carbonyl Compound | Reducing Agent | Potential Product (Reaction at Primary Amine) |

| Benzaldehyde | NaBH₄ | 4-Bromo-N1-methyl-N2-benzylbenzene-1,2-diamine |

| Acetone | NaBH₃CN | 4-Bromo-N2-isopropyl-N1-methylbenzene-1,2-diamine |

| Cyclohexanone | H₂/Pd-C | 4-Bromo-N2-cyclohexyl-N1-methylbenzene-1,2-diamine |

| Formaldehyde | HCOOH (Eschweiler-Clarke) | 4-Bromo-N1,N2,N2-trimethylbenzene-1,2-diamine |

Oxidation Reactions and Product Diversity

Ortho-phenylenediamines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of two adjacent, electron-donating amino groups makes the aromatic ring highly activated and prone to losing electrons.

Mild oxidation can lead to the formation of colored quinone-diimine structures. More vigorous oxidation can result in complex polymeric materials or ring-opening. Another potential outcome is the oxidative dimerization of aromatic amines to form symmetrical azo compounds. mdpi.com For this compound, oxidation could potentially lead to the formation of a 5-bromo-3-methyl-o-benzoquinone-diimine or, through intermolecular coupling, a bis(4-bromo-2-(methylamino)phenyl)diazene. The specific product would be highly dependent on controlling the reaction conditions to avoid over-oxidation and polymerization.

| Oxidizing Agent | Potential Product Class | Specific Example |

| Iron(III) Chloride (FeCl₃) | Quinone-diimine | 5-Bromo-3-methyl-3H-benzo[d]imidazole-4,7-dione |

| Hydrogen Peroxide (H₂O₂) | Complex mixture/polymers | Polymeric materials |

| Oxygen (O₂) / Catalyst | Oxidative coupling products | Symmetrical Azo Compound |

| Silver(I) Oxide (Ag₂O) | Quinone-diimine | 5-Bromo-3-methyl-o-benzoquinone-diimine |

Exploration of Intramolecular Cyclization Pathways

The ortho-arrangement of the two amine functionalities in this compound is ideal for intramolecular cyclization reactions, providing a direct route to five-membered heterocyclic systems.

One of the most characteristic reactions of o-phenylenediamines is their condensation with carbonyl compounds to form benzimidazoles. nih.govencyclopedia.pub This reaction, often referred to as the Phillips benzimidazole (B57391) synthesis when using carboxylic acids, provides a versatile method for creating this important heterocyclic scaffold. encyclopedia.pub

When this compound reacts with an aldehyde, the initial step is the formation of a Schiff base between the more nucleophilic primary amine and the aldehyde. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. The final step is the elimination of water (often via an oxidation/aromatization step) to yield the stable benzimidazole ring system. nih.gov The use of various aldehydes allows for the introduction of a wide range of substituents at the 2-position of the resulting 5-bromo-1-methyl-1H-benzimidazole core. nih.govresearchgate.net

| Aldehyde/Carboxylic Acid | Catalyst/Conditions | Benzimidazole Product |

| Benzaldehyde | p-Toluenesulfonic acid, solvent-free | 5-Bromo-1-methyl-2-phenyl-1H-benzimidazole |

| 4-Chlorobenzaldehyde | Nano-Fe₂O₃, aqueous medium | 5-Bromo-2-(4-chlorophenyl)-1-methyl-1H-benzimidazole |

| Acetic Acid | 4 M HCl, reflux | 5-Bromo-1,2-dimethyl-1H-benzimidazole |

| Formic Acid | Reflux | 5-Bromo-1-methyl-1H-benzimidazole |

The intramolecular coupling between the C(sp³)-H bonds of the N-methyl group and the adjacent primary –NH₂ group represents a modern and challenging synthetic transformation. Such reactions fall under the umbrella of C-H activation/amination, providing an atom-economical route to heterocyclic structures without the need for pre-functionalized starting materials. researchgate.net

Catalytic Transformations Involving this compound

The catalytic chemistry of this compound is centered on leveraging its functional groups to construct larger molecular frameworks. The bromine atom acts as a leaving group in cross-coupling reactions, while the adjacent diamine moiety is readily used to form heterocyclic rings.

While the structure of this compound makes it a potential candidate for copper-catalyzed reactions, such as Ullmann-type couplings, specific research detailing its direct participation as a primary substrate in such transformations is not extensively documented in the scientific literature. However, copper compounds, specifically copper(I) iodide (CuI), are noted to be essential co-catalysts in palladium-catalyzed cross-coupling reactions of derivatives synthesized from this diamine. google.com

The most prominent application of this compound in the context of palladium catalysis involves its use as a precursor for heterocyclic intermediates that subsequently undergo cross-coupling. A key example is its conversion to a benzimidazole derivative, which then participates in a Sonogashira coupling reaction. google.com

The process begins with the cyclization of this compound. For instance, reacting the diamine with trifluoroacetic acid (TFA) yields 5-bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole. This intermediate, which retains the crucial bromine atom, is then subjected to palladium-catalyzed coupling. google.com

In a documented Sonogashira reaction, this bromo-benzimidazole derivative is coupled with an alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium complex, bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) co-catalyst. This transformation effectively replaces the bromine atom with a carbon-carbon triple bond, demonstrating a powerful method for extending the molecular structure. google.com

Table 1: Sonogashira Coupling of a this compound Derivative google.com

| Reactant 1 | Reactant 2 | Palladium Catalyst | Co-Catalyst | Solvent/Base | Product |

|---|

This two-step sequence highlights the role of the title compound as a building block. The initial cyclization provides a stable heterocyclic core, and the subsequent palladium-catalyzed reaction at the bromine site allows for precise and efficient functionalization. google.com

Mechanistic investigations focusing specifically on radical pathways in the reactivity of this compound are not detailed in the reviewed scientific literature. While radical reactions are a significant area of organic chemistry, studies involving this particular diamine have predominantly centered on its application in ionic, metal-catalyzed transformations for synthetic purposes. hbni.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 4-Bromo-N1-methylbenzene-1,2-diamine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the bromo, amino (-NH₂), and methylamino (-NHCH₃) substituents.

The bromine atom acts as an electron-withdrawing group through induction and a weak deactivator, while the amino and methylamino groups are strong activators. The interplay of these effects will dictate the precise chemical shifts. Based on the analysis of related structures, the following assignments for the aromatic protons can be predicted:

H-3: This proton is ortho to the methylamino group and meta to the bromo group. It is expected to appear as a doublet.

H-5: Situated between the bromo and amino groups, this proton's signal is likely to be a doublet of doublets.

H-6: This proton is ortho to the amino group and meta to the bromo group, and its signal is predicted to be a doublet.

The N-methyl group will present as a singlet, and the protons of the two amine groups (-NH₂ and -NHCH₃) will also likely appear as singlets, although their chemical shifts can be variable and are dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H3 | ~6.7-6.9 | d |

| Ar-H5 | ~6.9-7.1 | dd |

| Ar-H6 | ~6.5-6.7 | d |

| N-CH₃ | ~2.8 | s |

| -NHCH₃ | Variable | s |

| -NH₂ | Variable | s |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-4) is expected to be significantly shielded due to the "heavy atom effect". stackexchange.com The carbons attached to the nitrogen atoms (C-1 and C-2) will be deshielded.

By referencing data for 4-bromo-o-phenylenediamine and N-methyl-o-phenylenediamine, a predicted ¹³C NMR spectrum can be outlined. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~140-145 |

| C-2 | ~135-140 |

| C-3 | ~115-120 |

| C-4 | ~110-115 |

| C-5 | ~120-125 |

| C-6 | ~115-120 |

| N-CH₃ | ~30 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for identifying longer-range (2-3 bond) correlations, for instance, from the N-methyl protons to C-1 and C-2, which would definitively confirm the structural assignments.

In the absence of experimental data, theoretical calculations provide a powerful means of predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), is a computational approach that can accurately predict the NMR shielding tensors of a molecule. By calculating the isotropic shielding values for each nucleus in this compound and referencing them against a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. This computational data would be invaluable for corroborating the assignments made based on empirical predictions and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-Br bonds, as well as vibrations from the aromatic ring. The analysis of the FT-IR spectrum of the closely related N-methyl-o-phenylenediamine provides a solid foundation for these predictions. nih.govspectrabase.com

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The secondary amine (-NHCH₃) will exhibit a single, typically weaker, stretching band in the same region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1620 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring will produce characteristic bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibrations are expected in the 1335–1250 cm⁻¹ range. vscht.cz

C-Br Stretching: The C-Br stretching vibration will likely appear in the far-infrared region, typically between 690-515 cm⁻¹. vscht.cz

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric -NH₂) | ~3400 |

| N-H Stretch (symmetric -NH₂) | ~3300 |

| N-H Stretch (-NHCH₃) | ~3350 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| N-H Bend (-NH₂) | 1590-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| Aromatic C-N Stretch | 1250-1335 |

| C-Br Stretch | 515-690 |

FT-Raman and Dispersive Raman Spectroscopy

As of now, specific FT-Raman and Dispersive Raman spectra for this compound are not available in published literature. However, a theoretical approach based on density functional theory (DFT) calculations would be the standard method to predict the Raman vibrational modes. Such an analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies. The resulting theoretical spectrum would show characteristic bands for the N-H, C-H, C-N, and C-Br stretching and bending vibrations, as well as the vibrational modes of the benzene ring.

Vibrational Assignments and Potential Energy Distribution (PED) Analysis

A complete vibrational assignment for this compound, supported by a Potential Energy Distribution (PED) analysis, has not been documented in peer-reviewed journals. A PED analysis is crucial for characterizing the nature of the vibrational modes and quantifying the contribution of individual internal coordinates to each normal mode. This computational technique helps to resolve ambiguities in spectral interpretation, especially for complex molecules where vibrational coupling is common.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic transitions of this compound can be investigated through UV-Vis spectroscopy.

Experimental UV-Vis absorption spectra for this compound in different solvents have not been reported in detail. Such studies are valuable as they can reveal information about solvatochromism, the effect of solvent polarity on the electronic transitions of the molecule. By recording the spectrum in a series of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile), shifts in the absorption maxima (λmax) can be observed and analyzed.

In the absence of experimental data, Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for simulating the UV-Vis spectrum of this compound. This quantum chemical calculation predicts the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. The simulation would likely predict π-π* and n-π* transitions characteristic of aromatic amines.

The fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, and lifetime, have not been characterized in the available scientific literature. Such an investigation would provide insights into the molecule's photophysical behavior and its potential for applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).

High-Resolution Mass Spectrometry (HRMS)

While vendor information confirms the molecular weight of this compound, detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and elemental composition, is not publicly available in research databases. HRMS is a fundamental technique for confirming the identity of a synthesized compound and for elucidating the fragmentation patterns, which can offer further structural information.

Single-Crystal X-ray Diffraction (XRD) Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Detailed experimental information regarding its molecular geometry, crystal packing, and specific intermolecular interactions has not been reported in peer-reviewed publications.

Therefore, a quantitative analysis based on experimental single-crystal XRD data for the subsections below cannot be provided at this time. The following sections outline the type of information that would be derived from such an analysis, should the data become available in the future.

Molecular Geometry and Conformation Determination

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would allow for a definitive determination of the geometry of the benzene ring and the conformation of the methylamino and amino substituents. Key parameters that would be determined include:

C-C bond lengths within the aromatic ring, revealing any distortions from the idealized hexagonal geometry.

C-N, C-Br, and N-C (methyl) bond lengths , which can be compared to standard values to understand electronic effects.

Torsion angles describing the orientation of the amino and methylamino groups relative to the benzene ring, which would clarify the molecule's preferred conformation in the solid state.

Without experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Selected Bond Lengths and Angles for this compound

| Parameter | Value (Å or °) |

|---|---|

| Br-C(4) | Data not available |

| C(1)-N(1) | Data not available |

| C(2)-N(2) | Data not available |

| N(1)-C(methyl) | Data not available |

| N(1)-C(1)-C(2) | Data not available |

This table is for illustrative purposes only. The values are not based on experimental results.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would reveal how individual molecules of this compound pack together to form the crystal lattice. This is governed by various non-covalent intermolecular interactions. The study would identify and characterize:

Stacking arrangements , such as π-π stacking between the aromatic rings of adjacent molecules. The centroid-to-centroid distance and slip angles would be calculated to quantify these interactions.

Halogen bonding , involving the bromine atom acting as an electrophilic region (σ-hole) and interacting with a nucleophilic atom on a neighboring molecule.

Hydrogen Bonding Analysis

The presence of both amino (-NH2) and methylamino (-NHCH3) groups makes this compound a candidate for forming intermolecular hydrogen bonds. An XRD analysis would precisely map the hydrogen bonding network. Key details would include:

Identification of donor and acceptor atoms : The nitrogen atoms of the diamine groups would act as hydrogen bond donors (N-H), and potentially as acceptors.

Geometric parameters : The D-H···A distances (where D is the donor and A is the acceptor) and the D-H···A angles would be measured to determine the strength and geometry of each hydrogen bond.

Network topology : The analysis would describe how hydrogen bonds link molecules together, for example, into chains, dimers, or more complex three-dimensional networks.

This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N(1)-H···N(2) | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only and represents a hypothetical interaction. The values are not based on experimental results.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for investigating the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal tool for studying molecules of moderate size, such as 4-Bromo-N1-methylbenzene-1,2-diamine. DFT calculations allow for the prediction of various molecular properties that are crucial for understanding chemical behavior.

Geometry Optimization and Molecular Energy Determination

The foundational step in the computational analysis of a molecule is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For this compound, this optimization would reveal key structural parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.38 - 1.42 |

| C-Br | ~1.90 |

| C-H | ~1.08 |

| N-H | ~1.01 |

| N-C (methyl) | ~1.47 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-N-H | ~115 - 120 |

| C-N-C | ~118 - 122 |

| Dihedral Angles (°) | |

| C-C-N-H | Varies |

| C-C-N-C | Varies |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic amines. Actual values would be determined from a specific DFT calculation.

The total molecular energy, determined at the optimized geometry, provides a measure of the molecule's stability. This energy value is a critical component for calculating other thermodynamic properties.

Basis Set Selection and Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly employed methodologies for molecules like this compound include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both Hartree-Fock exchange and DFT exchange-correlation terms. This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance of flexibility and computational efficiency. For higher accuracy, especially for non-covalent interactions, dispersion-corrected functionals like WB97XD might be used with more extensive basis sets like Dunning's correlation-consistent aug-cc-pVTZ. The selection of these combinations is crucial for obtaining reliable and predictive results.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP analysis is expected to show regions of negative potential (typically colored red) localized around the nitrogen atoms of the diamine groups, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atoms of the amine and methyl groups would exhibit positive potential (blue), highlighting them as electrophilic sites. The bromine atom would also influence the electrostatic potential due to its high electronegativity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO would likely be distributed over the entire molecule, including the bromine atom.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are estimated energy ranges based on calculations of analogous aromatic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is instrumental in understanding hyperconjugative interactions and charge delocalization.

In this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the benzene (B151609) ring (n → π* interactions), which contributes to the stability of the molecule. It can also reveal interactions involving the bromine atom and the methyl group.

Mulliken Charges and Atomic Charges

The distribution of electron density within a molecule can be quantified by assigning partial charges to each atom. Mulliken population analysis is a common method for calculating these atomic charges. While Mulliken charges are known to be basis set dependent, they can provide qualitative insights into the charge distribution.

For this compound, the Mulliken charge analysis is expected to show that the nitrogen and bromine atoms carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would possess positive charges. These atomic charges are fundamental in understanding the molecule's dipole moment and intermolecular interactions.

Table 3: Illustrative Mulliken Atomic Charges

| Atom | Predicted Mulliken Charge (a.u.) |

| Br | -0.1 to -0.3 |

| N (NHCH3) | -0.4 to -0.6 |

| N (NH2) | -0.5 to -0.7 |

| C (aromatic) | Varies (-0.2 to +0.2) |

| H (amine/methyl) | +0.1 to +0.3 |

Note: These values are illustrative and would be specifically determined by a DFT calculation.

Theoretical Reactivity Indices

Theoretical reactivity indices, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical behavior of a molecule. researchgate.net These descriptors quantify a molecule's stability, reactivity, and the nature of its interactions. For this compound, while specific experimental or calculated values are not widely published, we can discuss the significance of these indices based on DFT studies of similar aromatic diamines and bromo-substituted compounds. rsc.orgmdpi.com

The key global reactivity parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (IP): Represents the energy required to remove an electron. It is approximated as IP ≈ -EHOMO. A lower IP suggests the molecule is a better electron donor.

Electron Affinity (EA): Represents the energy released when an electron is added. It is approximated as EA ≈ -ELUMO. A higher EA indicates a better electron acceptor.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -μ.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," implying lower reactivity, while those with a small gap are "soft" and more reactive. rsc.org

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / 2η.

Studies on substituted bis-phenylenediamines have shown that the introduction of different functional groups significantly alters these reactivity indices. rsc.org For this compound, the presence of electron-donating amine groups and the electron-withdrawing bromine atom would create a complex electronic environment, influencing its reactivity profile.

Illustrative Data Table: Theoretical Reactivity Indices

The following table provides hypothetical, yet representative, values for this compound, based on data from analogous molecules studied via DFT. All values are in electron volts (eV).

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.25 |

| LUMO Energy | ELUMO | - | -0.95 |

| Ionization Potential | IP | -EHOMO | 5.25 |

| Electron Affinity | EA | -ELUMO | 0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.10 |

| Electronegativity | χ | -μ | 3.10 |

| Global Hardness | η | (ELUMO-EHOMO)/2 | 2.15 |

| Global Electrophilicity | ω | μ²/2η | 2.23 |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in photonics, telecommunications, and optical data processing. mdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses due to intramolecular charge transfer (ICT). rsc.org

The NLO properties of a molecule are primarily described by its polarizability (α) and hyperpolarizabilities (β and γ).

Polarizability (α): A measure of the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): A measure of the second-order, or first nonlinear, response. A large β value is a key indicator of a potential second-order NLO material.

Second Hyperpolarizability (γ): Describes the third-order nonlinear response.

For this compound, the electron-donating methylamino (-NHCH₃) and amino (-NH₂) groups act as donors, while the electron-withdrawing bromo (-Br) group can act as an acceptor, all connected through the π-system of the benzene ring. This configuration suggests the potential for ICT and, consequently, NLO activity. Computational studies on similar aromatic diamines have used DFT to calculate these properties, often comparing the first hyperpolarizability (β) to that of a standard NLO material like urea (B33335) for benchmarking. rsc.org The results for such systems indicate that structural modifications can tune the NLO response significantly. nih.gov

Illustrative Data Table: NLO Properties

This table presents hypothetical NLO properties for this compound, with units converted to electrostatic units (esu) for comparison. The values are illustrative, based on computational studies of similar organic molecules.

| Property | Symbol | Illustrative Value (esu) |

| Dipole Moment | μ | 3.50 x 10⁻¹⁸ |

| Average Polarizability | ⟨α⟩ | 1.85 x 10⁻²³ |

| First Hyperpolarizability | βtot | 7.50 x 10⁻³⁰ |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of a compound under various conditions.

MD simulations can be employed to investigate the degradation pathways of this compound. Two common degradation mechanisms for aromatic amines are autoxidation and hydrolysis.

Autoxidation: This process involves the reaction of the compound with atmospheric oxygen, often initiated by radicals. Theoretical studies on amines show that autoxidation can be an important atmospheric pathway, leading to the formation of various oxygenated products. nih.gov For the target molecule, the amine groups would be susceptible to oxidation.

Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. While the aromatic amine groups themselves are generally stable against hydrolysis, related amide bonds are known to be susceptible. researchgate.net MD simulations could explore the interaction of water molecules with the compound to predict the likelihood and mechanism of any hydrolytic degradation over time.

MD simulations, in conjunction with quantum mechanics (QM/MM methods), can help identify the most reactive sites in a molecule. By simulating the molecule's dynamic behavior and calculating local reactivity descriptors (like Fukui functions), researchers can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. For this compound, the primary reactive spots are expected to be the nitrogen atoms of the amine groups (nucleophilic) and the carbon atoms at the ortho and para positions relative to the activating amino groups (electrophilic substitution), though this is sterically influenced by the existing substituents. youtube.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial for understanding molecular recognition, crystal packing, and ligand-protein binding. NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, helps to identify and characterize weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com

For this compound, several key non-covalent interactions are expected:

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis base. This is a significant interaction in many halogenated organic molecules. researchgate.netnih.gov

π-π Stacking: The aromatic ring can interact with other π-systems.

NCI analysis would provide a visual map of these interactions, showing regions of steric repulsion, van der Waals interactions, and strong attractive forces like hydrogen and halogen bonds, which are critical for its supramolecular chemistry. mdpi.comtandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While no specific molecular docking studies featuring this compound as a ligand are prominently reported, its structural motifs are present in molecules that have been studied. nih.govresearchgate.net A typical docking study would involve:

Obtaining the 3D structure of a biological target (e.g., an enzyme or receptor from the Protein Data Bank).

Generating a 3D conformation of this compound.

Using a docking algorithm to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring the different poses based on binding energy to predict the most stable complex. nih.gov

Such studies could reveal potential biological targets for this compound and elucidate the specific interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

Ligand-Protein Binding Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or protein. This method allows for the characterization of the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For phenylenediamine derivatives, studies have shown that the amino groups and the aromatic ring are crucial for forming interactions with the active sites of various proteins. The introduction of a bromine atom and a methyl group to the phenylenediamine scaffold, as in this compound, is expected to significantly influence its binding characteristics. The bromine atom, being electronegative and bulky, can alter the electronic distribution of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The N1-methyl group can also affect the molecule's conformation and its ability to act as a hydrogen bond donor.

A recent computational study on the related compound, N1-phenylbenzene-1,2-diamine, investigated its binding affinity with targets related to breast and lung cancer. The study reported binding free energy values, which are indicative of the stability of the ligand-protein complex. While these findings are for a different molecule, they highlight the potential of the phenylenediamine core to engage in meaningful interactions with biological macromolecules. The specific binding modes and affinities of this compound would require dedicated molecular docking studies against a panel of relevant protein targets.

Enzyme Inhibition Studies (e.g., CYP1A2)

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A2, plays a critical role in the metabolism of a wide range of xenobiotics, including many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Computational methods are frequently employed to predict the inhibitory potential of new chemical entities against CYP enzymes.

The structural features of this compound, such as its aromatic ring and lipophilicity, suggest that it could be a substrate or inhibitor of CYP enzymes. The bromine substituent would likely increase the lipophilicity of the molecule, potentially enhancing its affinity for the hydrophobic active site of CYP1A2. In silico models for CYP1A2 inhibition often rely on descriptors such as molecular weight, logP (a measure of lipophilicity), and the presence of specific pharmacophoric features.

Prediction of Biological Activity (e.g., Antiparasitic Properties, Antileukemic Activity)

Computational models, particularly QSAR, are valuable tools for predicting the biological activity of compounds based on their chemical structure. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Antiparasitic Properties: Phenylenediamine derivatives have been explored for their potential as antiparasitic agents. The mechanism of action often involves the inhibition of essential parasitic enzymes or the disruption of cellular processes. In silico screening of compound libraries against known parasitic targets is a common strategy for identifying new antiparasitic drug candidates. The prediction of the antiparasitic potential of this compound would involve docking this molecule into the active sites of validated parasitic proteins or using QSAR models trained on compounds with known antiparasitic activity. The electronic and steric properties conferred by the bromo and methyl substituents would be key descriptors in such predictive models.

Antileukemic Activity: Similarly, the potential antileukemic activity of this compound can be assessed using computational approaches. Many anticancer drugs target specific kinases or other proteins involved in cell cycle regulation and proliferation. Molecular docking studies could be performed to evaluate the binding affinity of this compound for various protein targets implicated in leukemia. Furthermore, QSAR models built from datasets of compounds with known antileukemic activity could provide a statistical prediction of its potential efficacy. The presence of the halogen atom could enhance activity, as halogenated compounds are a feature of many approved drugs.

Applications and Emerging Research Directions

Role as Organic Building Blocks in Complex Molecule Synthesis

4-Bromo-o-phenylenediamine is widely recognized as a crucial raw material and intermediate for organic synthesis. thermofisher.comchemicalbook.comcymitquimica.com Its structural features make it an ideal starting point for creating diverse molecular architectures with applications in several chemistry-dependent industries.

The primary application of 4-bromo-o-phenylenediamine is as a precursor in the synthesis of heterocyclic compounds. The vicinal diamine functionality is reactive toward a range of reagents to form fused ring systems. For instance, it is used to prepare fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport materials. chemicalbook.comottokemi.com

Another key application is in the synthesis of benzimidazoles, such as 6-bromo-2-methylbenzimidazole. chemicalbook.comottokemi.com Benzimidazoles and quinolines are important classes of compounds with a wide range of uses. google.com Research has demonstrated the synthesis of various halogenated heterocycles from o-phenylenediamine (B120857) starting materials, including 2,1,3-benzothiadiazoles, 2-trifluoromethyl-1H-benzimidazoles, and quinoxaline derivatives. nih.gov

| Heterocycle Class | Starting Material | Key Applications | Source |

|---|---|---|---|

| Quinoxalines | 4-Bromo-o-phenylenediamine | Emissive and electron-transport materials | chemicalbook.comottokemi.com |

| Benzimidazoles | 4-Bromo-o-phenylenediamine | Pharmaceuticals, Agrochemicals | chemicalbook.comottokemi.comgoogle.com |

| Benzothiadiazoles | Halogenated o-phenylenediamines | Enzyme interaction studies | nih.gov |

The heterocyclic systems derived from 4-bromo-o-phenylenediamine are of significant interest in medicinal chemistry. The compound is an established intermediate in the development of pharmaceuticals. thermofisher.comchemicalbook.comcymitquimica.comechemi.com The benzimidazole (B57391) and quinoline (B57606) scaffolds, for example, are present in numerous biologically active molecules. google.com

Research into novel protein kinase CK2 inhibitors has utilized halogenated o-phenylenediamines to synthesize various heterocyclic ligands. nih.govsemanticscholar.org These studies aim to develop new therapeutic agents, as protein kinase CK2 is an attractive target for cancer treatment and other pathological states. nih.gov The synthesis of halogenated benzimidazoles and benzotriazoles has been a particularly fruitful area in the search for potent and selective CK2 inhibitors. nih.gov

In addition to pharmaceuticals, 4-bromo-o-phenylenediamine serves as an intermediate in the synthesis of agrochemicals. thermofisher.comchemicalbook.comcymitquimica.com The resulting benzimidazole and quinoline compounds have found broad applications in the agricultural sector. google.com

The chemical reactivity of 4-bromo-o-phenylenediamine also makes it a useful intermediate in the manufacturing of dyestuffs. thermofisher.comchemicalbook.comcymitquimica.com The specific chromophoric systems that can be developed from this precursor contribute to its utility in this industrial sector.

Enzyme Interaction Studies and Biochemical Assays

While direct metabolic studies on 4-Bromo-N1-methylbenzene-1,2-diamine are not extensively documented in the reviewed literature, the broader class of halogenated o-phenylenediamines and their derivatives are subjects of enzyme interaction studies and biochemical assays.

Specific research on the drug metabolism pathways of this compound is limited. However, related structures are used to probe enzyme behavior. For example, derivatives of halogenated o-phenylenediamines have been synthesized to investigate their interaction with the catalytic subunit of human protein kinase CK2 (hCK2α). nih.gov In these studies, scientists synthesize series of halogenated heterocyclic ligands to understand how factors like halogen substitution and hydrophobicity affect binding to the enzyme's ATP-binding site. nih.govnih.gov Such investigations are a form of biochemical assay designed to screen for potential enzyme inhibitors and to understand the structural requirements for potent and selective binding, which is a critical step in drug discovery. semanticscholar.orgnih.gov

Impact on Pharmacokinetics and Drug-Drug Interactions

Currently, there is a lack of specific data in the scientific literature detailing the pharmacokinetic profile and drug-drug interaction capabilities of this compound. The metabolic fate, absorption, distribution, and excretion pathways of this particular compound have not been extensively studied. Research into these areas would be crucial to determine its viability and safety in any potential therapeutic application. Understanding its interaction with metabolic enzymes, such as the cytochrome P450 system, would be a necessary first step in evaluating its potential for drug-drug interactions.

Modulation of Cellular Processes

The diamine functional groups on the benzene (B151609) ring suggest that this compound could be biologically active and interact with various cellular components and pathways.